molecular formula C4H2ClF3N2 B1322854 5-chloro-3-(trifluoromethyl)-1H-pyrazole CAS No. 1003320-19-1

5-chloro-3-(trifluoromethyl)-1H-pyrazole

Cat. No. B1322854
M. Wt: 170.52 g/mol
InChI Key: MOIFODGGQARBFF-UHFFFAOYSA-N
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Description

5-chloro-3-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C5H2ClF3N2. It has an average mass of 182.531 Da and a monoisotopic mass of 181.985855 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 5-chloro-3-(trifluoromethyl)-1H-pyrazole are not detailed in the available resources, it’s known that trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives .

Scientific Research Applications

Antimycobacterial Activity

5-chloro-3-(trifluoromethyl)-1H-pyrazole and its derivatives have shown promising results in the treatment of tuberculosis. The compound has been modified to create new antimycobacterial agents, particularly against Mycobacterium tuberculosis strains resistant to isoniazid. Studies have shown that certain synthesized derivatives of this compound are effective inhibitors of mycolic acid biosynthesis, a crucial component of mycobacterial cell walls (Almeida da Silva et al., 2008).

Synthesis and Characterization

The compound has been utilized in the synthesis of various organic compounds, demonstrating its versatility in organic chemistry. For example, it has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines and their oxides. These compounds were synthesized using a one-pot multicomponent procedure, showcasing the compound's utility in complex chemical reactions (Palka et al., 2014).

Insecticidal Activities

5-chloro-3-(trifluoromethyl)-1H-pyrazole derivatives have also been investigated for their insecticidal properties. Certain derivatives, especially those with modifications at the pyrazole ring, showed significant insecticidal activity against various pests, indicating the potential for developing new agricultural insecticides (Wu et al., 2017).

Antimicrobial and Antioxidant Properties

Recent research has focused on synthesizing new derivatives of 5-chloro-3-(trifluoromethyl)-1H-pyrazole with enhanced antimicrobial and antioxidant properties. These efforts have resulted in compounds with a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, suggesting potential applications in medicine and biology (Bhat et al., 2016).

properties

IUPAC Name

3-chloro-5-(trifluoromethyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3N2/c5-3-1-2(9-10-3)4(6,7)8/h1H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIFODGGQARBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629962
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-3-(trifluoromethyl)-1H-pyrazole

CAS RN

1003320-19-1
Record name 3-Chloro-5-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
F Sakurai, T Yukawa, A Kina, M Murakami… - Bioorganic & Medicinal …, 2022 - Elsevier
N-Methyl-d-aspartate receptors (NMDARs) are members of the ionotropic glutamate receptor family and play a crucial role in learning and memory by regulating synaptic plasticity. …
Number of citations: 7 www.sciencedirect.com
T Yukawa, T Yamashita, T Imaeda, H Kakei… - Bioorganic & Medicinal …, 2023 - Elsevier
N-Methyl-D-aspartate receptors (NMDARs) are key regulators of synaptic plasticity in the central nervous system. Potentiation of NMDARs containing GluN2A subunit has been recently …
Number of citations: 3 www.sciencedirect.com
M Volgraf, BD Sellers, Y Jiang, G Wu… - Journal of medicinal …, 2016 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is a Na + and Ca 2+ permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. NMDARs are …
Number of citations: 92 pubs.acs.org
Z Xiu-Lan, W Bao-Lei… - CHEMICAL …, 2013 - HIGHER EDUCATION PRESS …
Number of citations: 5

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